molecular formula C8H6N4S2 B11050724 6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol

6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol

Cat. No.: B11050724
M. Wt: 222.3 g/mol
InChI Key: NEKITEPWKWCAPB-UHFFFAOYSA-N
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Description

6-METHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE is a complex heterocyclic compound that features an imidazole ring fused with a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This reaction yields the desired imidazo[2,1-b][1,3]thiazine derivatives, which can be further modified to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

6-METHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-6H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOL-7-YLHYDROSULFIDE is unique due to its specific combination of an imidazole ring with a benzothiadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6N4S2

Molecular Weight

222.3 g/mol

IUPAC Name

6-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thione

InChI

InChI=1S/C8H6N4S2/c1-12-5-3-2-4-6(11-14-10-4)7(5)9-8(12)13/h2-3,10H,1H3

InChI Key

NEKITEPWKWCAPB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=C3C(=NSN3)C2=NC1=S

Origin of Product

United States

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